![molecular formula C7H4BrF3N2O2 B1279835 2-Bromo-4-nitro-6-(trifluoromethyl)aniline CAS No. 400-66-8](/img/structure/B1279835.png)
2-Bromo-4-nitro-6-(trifluoromethyl)aniline
Overview
Description
“2-Bromo-4-nitro-6-(trifluoromethyl)aniline” is an organic compound with the molecular formula BrC6H2(NO2)(NH2)CF3 . It is used in enantio-and diastereoselective addition reactions .
Molecular Structure Analysis
The molecular weight of “2-Bromo-4-nitro-6-(trifluoromethyl)aniline” is 285.02 g/mol . The IUPAC Standard InChI is InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 .Physical And Chemical Properties Analysis
“2-Bromo-4-nitro-6-(trifluoromethyl)aniline” is a solid at room temperature . Its molecular weight is 285.02 g/mol . The compound’s exact mass and monoisotopic mass are 283.940826 Da .Scientific Research Applications
Organic Building Blocks
2-Bromo-4-nitro-6-(trifluoromethyl)aniline is often used as an organic building block in various chemical reactions . It can be used to synthesize more complex molecules in organic chemistry.
Synthesis of Fluorinated Compounds
Due to the presence of the trifluoromethyl group, this compound can be used in the synthesis of other fluorinated compounds . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science.
Metabolic Studies
This compound has been used in metabolic studies in rats . The metabolic fate and urinary excretion of 2-bromo-4-trifluoromethylaniline has been studied using 19F-NMR spectroscopic and directly coupled HPLC-NMR-MS methods .
4. Preparation of Brominated and Nitro Compounds The presence of bromine and nitro groups in the molecule allows it to be used in the preparation of other brominated and nitro compounds .
Research in Material Science
The compound can also be used in material science research . The specific properties of the compound, such as its reactivity or stability, can be of interest in the development of new materials.
Hazard and Safety Studies
The compound is classified as an irritant, and thus can be used in studies related to hazard and safety . Research in this area can help improve safety protocols and guidelines in laboratories and industries that use this compound.
Safety and Hazards
“2-Bromo-4-nitro-6-(trifluoromethyl)aniline” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
Mechanism of Action
Pharmacokinetics
Some related compounds have been studied in rats using 19f-nmr spectroscopic and directly coupled hplc-nmr-ms methods .
Result of Action
The molecular and cellular effects of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline are currently unknown due to the lack of research on this specific compound .
properties
IUPAC Name |
2-bromo-4-nitro-6-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-5-2-3(13(14)15)1-4(6(5)12)7(9,10)11/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSOQYVBDQONBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467012 | |
Record name | 2-bromo-4-nitro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-nitro-6-(trifluoromethyl)aniline | |
CAS RN |
400-66-8 | |
Record name | 2-Bromo-4-nitro-6-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-4-nitro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.